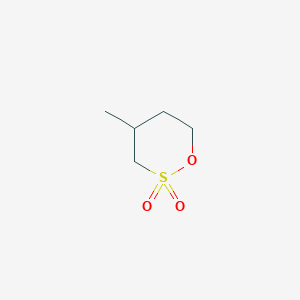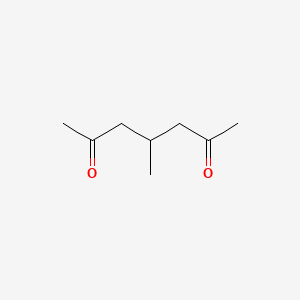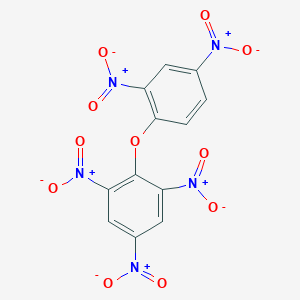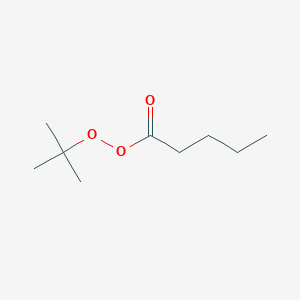
Tert-butyl pentaneperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl pentaneperoxoate is an organic peroxide compound with the molecular formula C9H18O3. It is known for its use as a radical initiator in polymerization reactions and other chemical processes. Organic peroxides like this compound are valued for their ability to decompose and generate free radicals, which are essential in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tert-butyl pentaneperoxoate can be synthesized through the reaction of tert-butyl hydroperoxide with pentanoyl chloride. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. The reaction conditions often involve maintaining a low temperature to control the exothermic nature of the reaction and to ensure the stability of the peroxide product.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is carefully monitored to ensure the purity and stability of the product. Industrial production may also involve additional purification steps, such as distillation or recrystallization, to achieve the desired quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl pentaneperoxoate primarily undergoes decomposition reactions to generate free radicals. These free radicals can then participate in various chemical reactions, including:
Oxidation: The peroxide bond (–O–O–) in this compound can break, leading to the formation of tert-butyl alcohol and other oxidation products.
Reduction: Under certain conditions, the compound can be reduced to form tert-butyl alcohol and pentanoic acid.
Substitution: The free radicals generated from the decomposition of this compound can initiate substitution reactions in organic molecules.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Bases: Pyridine, sodium hydroxide
Solvents: Toluene, ethanol
Catalysts: Transition metal catalysts for specific reactions
Major Products Formed
The major products formed from the decomposition of this compound include tert-butyl alcohol, pentanoic acid, and various free radicals that can further react with other organic molecules.
Aplicaciones Científicas De Investigación
Tert-butyl pentaneperoxoate has a wide range of applications in scientific research, including:
Chemistry: Used as a radical initiator in polymerization reactions to produce polymers with specific properties.
Biology: Employed in studies involving oxidative stress and the generation of reactive oxygen species.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for controlled release of active pharmaceutical ingredients.
Industry: Utilized in the production of plastics, resins, and other polymeric materials.
Mecanismo De Acción
The mechanism of action of tert-butyl pentaneperoxoate involves the homolytic cleavage of the peroxide bond (–O–O–) to generate free radicals. These free radicals can then initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the organic molecules present in the reaction environment.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl hydroperoxide: Another organic peroxide used as a radical initiator.
Tert-butyl peroxybenzoate: Used in polymerization reactions and as a crosslinking agent.
Tert-butyl peroxy-3,5,5-trimethylhexanoate: Employed in the production of polymers and as a curing agent.
Uniqueness
Tert-butyl pentaneperoxoate is unique in its specific structure and reactivity. Its ability to generate free radicals under controlled conditions makes it valuable in various industrial and research applications. Compared to other similar compounds, it offers distinct advantages in terms of stability and the types of reactions it can initiate.
Propiedades
Número CAS |
13653-03-7 |
|---|---|
Fórmula molecular |
C9H18O3 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
tert-butyl pentaneperoxoate |
InChI |
InChI=1S/C9H18O3/c1-5-6-7-8(10)11-12-9(2,3)4/h5-7H2,1-4H3 |
Clave InChI |
FFIUNPRXUCRYFU-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)OOC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


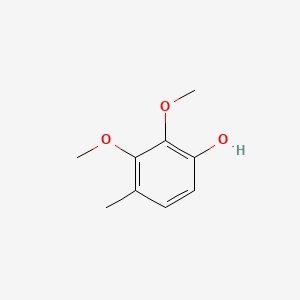
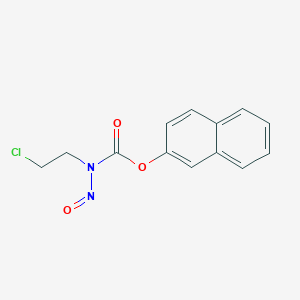
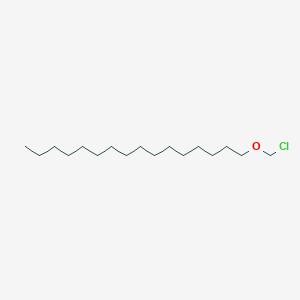
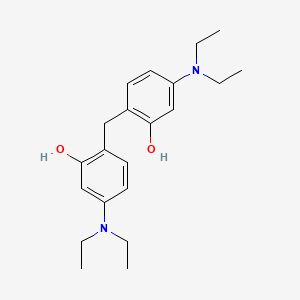
![Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro-](/img/structure/B14728747.png)



